Filgotinib maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

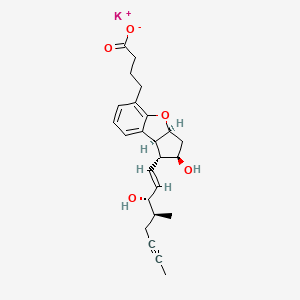

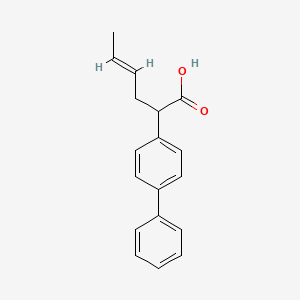

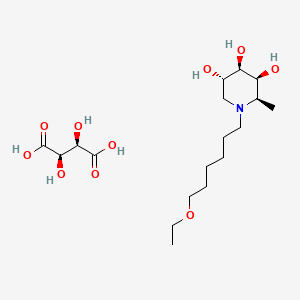

Filgotinib maleate is a selective Janus kinase 1 (JAK1) inhibitor used primarily in the treatment of inflammatory diseases such as rheumatoid arthritis and ulcerative colitis. It works by inhibiting the activity of JAK1, which plays a crucial role in the signaling pathways of various pro-inflammatory cytokines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Filgotinib maleate is synthesized through a multi-step process. The key steps involve the reaction of N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide with 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide . The resulting compound is then converted to its maleate salt form by reacting with maleic acid in a suitable solvent such as tetrahydrofuran .

Industrial Production Methods: The industrial production of this compound involves the crystallization of the compound to obtain its solid forms. Specific crystalline forms such as FM1, FM2, and FM3 have been characterized by X-ray diffraction patterns . These forms are produced through controlled crystallization processes to ensure the desired purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Filgotinib maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert the sulfoxide and sulfone derivatives back to the parent compound.

Substitution: this compound can undergo substitution reactions, particularly at the triazolopyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .

Scientific Research Applications

Filgotinib maleate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of JAK1 and its effects on cytokine signaling pathways.

Biology: this compound is used in cellular and molecular biology research to investigate the role of JAK1 in immune cell signaling and inflammation.

Medicine: The compound is extensively studied in clinical trials for its efficacy in treating autoimmune diseases such as rheumatoid arthritis and ulcerative colitis

Mechanism of Action

Filgotinib maleate exerts its effects by selectively inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is involved in the transmission of signals from various cytokines and growth factors to the cell nucleus, leading to the expression of genes involved in inflammation and immune responses . By inhibiting JAK1, this compound reduces the activity of pro-inflammatory cytokines, thereby alleviating symptoms of inflammatory diseases .

Comparison with Similar Compounds

Filgotinib maleate is unique among JAK inhibitors due to its high selectivity for JAK1. Other similar compounds include:

Tofacitinib: A non-selective JAK inhibitor that targets JAK1, JAK2, and JAK3.

Baricitinib: A selective JAK1 and JAK2 inhibitor.

Upadacitinib: Another selective JAK1 inhibitor with a similar mechanism of action to this compound

This compound’s high selectivity for JAK1 results in a better safety profile and fewer side effects compared to less selective JAK inhibitors .

Properties

CAS No. |

1802998-75-9 |

|---|---|

Molecular Formula |

C25H27N5O7S |

Molecular Weight |

541.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide |

InChI |

InChI=1S/C21H23N5O3S.C4H4O4/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25;5-3(6)1-2-4(7)8/h1-7,17H,8-14H2,(H,23,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

BFENHEAPFWQJFL-BTJKTKAUSA-N |

Isomeric SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidin-1-ium-2-carboxamide;chloride](/img/structure/B10860045.png)

![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)

![5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methanesulfonic acid](/img/structure/B10860059.png)

![[(3R,5S,6S,7S,8S,9S,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B10860074.png)